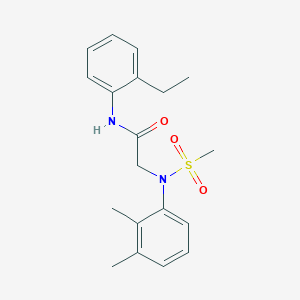![molecular formula C20H23FN2O3S B3550040 N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-benzenesulfonamide](/img/structure/B3550040.png)
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-benzenesulfonamide
Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 1-Benzyl-4-piperidone has a liquid form, a refractive index of n20/D 1.541 (lit.), a boiling point of 134 °C/7 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) .Mechanism of Action
BMS-986142 selectively inhibits the Tyk2 enzyme, which is involved in the signaling pathway of cytokines. By inhibiting this enzyme, BMS-986142 can reduce the production of certain cytokines, which are known to play a role in the development of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of certain cytokines, including IL-12, IL-23, and IFNα, which are known to play a role in the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BMS-986142 is its selectivity for the Tyk2 enzyme, which reduces the potential for off-target effects. However, one limitation is that it has not yet been tested in humans, and its safety and efficacy in humans are not yet known.
Future Directions
Future research on BMS-986142 could focus on its potential use in the treatment of other autoimmune diseases, as well as its safety and efficacy in humans. Additionally, further studies could be conducted to better understand the mechanism of action of BMS-986142 and its potential for use in combination with other drugs.
Scientific Research Applications
BMS-986142 has shown potential in the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. It works by selectively inhibiting the Tyk2 enzyme, which is involved in the signaling pathway of cytokines, which are known to play a role in the development of these diseases.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-18-6-8-19(9-7-18)27(25,26)22-15-20(24)23-12-10-17(11-13-23)14-16-4-2-1-3-5-16/h1-9,17,22H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPZTOMVNXDFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-methylphenyl)thio]-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3549974.png)
![4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3549976.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3549981.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3549987.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550013.png)

![3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3550033.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B3550041.png)
![N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550042.png)
![ethyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3550047.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550052.png)
